REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:12])=[C:4]([CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1)[NH2:5].B1([CH:24]2[CH2:26][CH2:25]2)OC(=O)CN(C)CC(=O)O1.P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:24]1([C:2]2[C:3]([F:12])=[C:4]([CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=2)[NH2:5])[CH2:26][CH2:25]1 |f:3.4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(N)C=C(C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
11.07 g
|
Type
|
reactant
|
Smiles
|
B1(OC(=O)CN(CC(=O)O1)C)C2CC2
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
|
Name
|
Cs2CO3
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.O
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was de-gassed
|
Type
|
CUSTOM
|
Details
|
by sonicating under vacuum for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
back-filled with N2
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Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
silica gel was added at this stage so that the residue
|
Type
|
CUSTOM
|
Details
|
was absorbed directly on to silica gel
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=C(N)C=C(C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |